molecular formula C8H16O2 B3053138 Isopropyl pivalate CAS No. 5129-36-2

Isopropyl pivalate

Cat. No.: B3053138
CAS No.: 5129-36-2
M. Wt: 144.21 g/mol
InChI Key: PMFKTHJAJBPRNM-UHFFFAOYSA-N
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Description

Isopropyl pivalate is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da . It is also known by other names such as Isopropylpivalat, Pivalate d’isopropyle, and 2,2-Dimethylpropionic acid, isopropyl ester .


Synthesis Analysis

This compound can be synthesized by treating pivalyl fluoride with isopropyl alcohol. Another method involves the use of vinyl acetate (VAc) and vinyl pivalate (VP) as monomers via emulsion polymerization with water as a solvent .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .

Scientific Research Applications

Catalysis and Oxidation Processes

  • Catalysis in Alkane Oxidation : A study by Jarenmark et al. (2010) discusses a μ-oxido, μ-carboxylato-bridged diiron complex using sodium pivalate. This complex is effective in catalyzing the oxidation of cyclohexane by hydrogen peroxide, producing cyclohexanone and cyclohexanol (Jarenmark et al., 2010).

Stereochemical Studies

  • Auxiliary Chromophores in Stereochemical Analysis : Research by Jawiczuk et al. (2014) explored the use of dimolybdenum tetrakis(μ-pivalate) for determining the absolute configuration of optically active compounds through electronic circular dichroism. This study highlights the utility of pivalate derivatives in stereochemistry (Jawiczuk et al., 2014).

Chemical Synthesis and Functionalization

  • Nickel-Catalyzed Reductive Cleavage : Tobisu et al. (2011) developed a method using nickel catalysis for the reductive deoxygenation of aryl alkyl ethers and aryl pivalates. This protocol demonstrated the use of pivalate as a robust and traceless steering group in arene functionalization (Tobisu et al., 2011).

Chemical Reactions and Transformations

  • Acid-Catalyzed Isomerization : A study by Olah et al. (2001) showed that pivalaldehyde undergoes acid-catalyzed isomerization to methyl isopropyl ketone. This transformation involves a reactive protosolvated carboxonium ion intermediate, highlighting the role of pivalate derivatives in isomerization reactions (Olah et al., 2001).

Polymer Chemistry

  • Polymer Synthesis : Research by Araujo et al. (2015) involved synthesizing magnetic nanocomposites by incorporating oleic acid-modified Fe3O4 nanoparticles into poly(vinyl pivalate) matrices. This demonstrates the role of pivalate in creating advanced materials for biomedical applications (Araujo et al., 2015).

Bioengineering Applications

  • Cell Detachment in Bioengineering : Cooperstein and Canavan (2010) discussed the use of poly(N-isopropyl acrylamide), which has similarities with isopropyl pivalate in structure, for the nondestructive release of biological cells and proteins, highlighting its potential in bioengineering applications (Cooperstein & Canavan, 2010).

Future Directions

The future directions of Isopropyl pivalate could involve its use in the synthesis of novel, highly CO2-soluble stabilisers . Additionally, it could be used in the preparation of high strength high modulus PVA fibers which is suitable for building enhancement .

Properties

IUPAC Name

propan-2-yl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFKTHJAJBPRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199284
Record name Isopropyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-36-2
Record name Isopropyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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